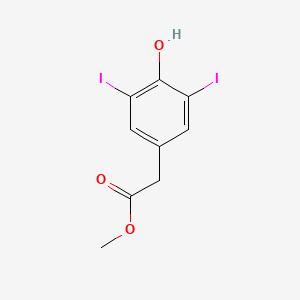
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is an organic compound with the molecular formula C9H8I2O3 It is a derivative of phenol, characterized by the presence of two iodine atoms and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate typically involves the iodination of a phenolic precursor followed by esterification. One common method starts with the iodination of 4-hydroxyphenylacetic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The resulting 4-hydroxy-3,5-diiodophenylacetic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(4-hydroxy-3,5-diiodophenyl)acetic acid.
Reduction: 2-(4-hydroxy-3,5-diiodophenyl)ethanol.
Substitution: 2-(4-azido-3,5-diiodophenyl)acetate.
科学研究应用
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of thyroid hormone analogs.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially those targeting thyroid-related conditions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate involves its interaction with biological molecules, particularly those related to thyroid function. The compound can mimic the structure of thyroid hormones, potentially binding to thyroid hormone receptors and influencing metabolic processes. The presence of iodine atoms is crucial for its activity, as iodine is a key component of natural thyroid hormones.
相似化合物的比较
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat thyroid hormone deficiency.
Liothyronine: Another synthetic thyroid hormone, similar to levothyroxine but with a different iodine arrangement.
Uniqueness
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is unique due to its specific structure, which includes a methyl ester group and two iodine atoms. This structure allows it to serve as a versatile intermediate in organic synthesis and as a potential analog for thyroid hormones, offering distinct advantages in both research and industrial applications.
生物活性
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a methyl ester functional group and diiodinated phenolic substitutions, contribute to its biological activity. This article delves into the compound's biological properties, focusing on its interactions with biological systems, particularly concerning thyroid hormone activity.
- Molecular Formula : C₉H₈I₂O₃
- Molecular Weight : Approximately 351.02 g/mol
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Functional Groups | Methyl ester, hydroxyl group, diiodo substitutions |
| Structural Characteristics | Presence of iodine enhances biological activity due to increased lipophilicity and potential receptor interactions |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Thyroid Hormone Activity
A study highlighted the compound's interaction with TTR through molecular docking simulations. The results indicated that this compound could enhance the binding of TTR to thyroid hormones, potentially leading to improved therapeutic outcomes in hypothyroid conditions.
Antimicrobial Potential
Although direct studies on this compound's antimicrobial activity are scarce, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, similar derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis . This suggests that this compound may warrant further investigation in this area.
Case Studies and Comparisons
Several studies have explored compounds structurally related to this compound. The following table summarizes some of these compounds and their respective biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-(4-hydroxyphenyl)acetate | Moderate antibacterial activity | Lacks iodine substitutions |
| Methyl 2-(3,5-dinitro-4-hydroxyphenyl)acetate | Exhibits different reactivity due to nitro groups | Stronger electron-withdrawing effects |
| Methyl 2-(4-methoxyphenyl)acetate | Altered solubility and reactivity | Contains a methoxy group instead of hydroxyl |
The unique combination of hydroxyl and diiodo groups in this compound may enhance its biological activity compared to these structurally similar compounds.
属性
IUPAC Name |
methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCFXRRJRGYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














